5,10,15,20-Tetrakis(N-methyl-4-pyridyl)-21,23H-porphyrin tetrachloride
Description
5,10,15,20-Tetrakis(N-methyl-4-pyridyl)-21,23H-porphyrin tetrachloride is a cationic water-soluble porphyrin derivative characterized by four N-methylpyridyl substituents at the meso-positions. The methyl groups on the pyridyl rings confer a permanent positive charge, enhancing solubility in aqueous environments and promoting electrostatic interactions with negatively charged biomolecules like DNA . Additionally, it serves as a photosensitizer in photodynamic therapy (PDT), generating singlet oxygen (¹O₂) upon irradiation, which induces oxidative DNA damage and apoptosis in cancer cells . Its applications extend to electrochemical sensing, where it facilitates electron transfer in modified electrodes .
Properties
IUPAC Name |
5,10,15,20-tetrakis(1-methylpyridin-1-ium-4-yl)-21,23-dihydroporphyrin;tetrachloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H37N8.4ClH/c1-49-21-13-29(14-22-49)41-33-5-7-35(45-33)42(30-15-23-50(2)24-16-30)37-9-11-39(47-37)44(32-19-27-52(4)28-20-32)40-12-10-38(48-40)43(36-8-6-34(41)46-36)31-17-25-51(3)26-18-31;;;;/h5-28H,1-4H3,(H,45,46,47,48);4*1H/q+3;;;;/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAJDBICYDICFCM-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC=[N+](C=C7)C)C8=CC=[N+](C=C8)C)C=C4)C9=CC=[N+](C=C9)C)N3.[Cl-].[Cl-].[Cl-].[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H38Cl4N8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
820.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis of 5,10,15,20-Tetrakis(N-methyl-4-pyridyl)-21,23H-porphyrin tetrachloride generally follows a two-step process:
Step 1: Porphyrin Core Formation
Condensation of pyrrole with 4-pyridylcarboxaldehyde under acidic conditions. Typically, a mixture of propionic acid and acetic acid (approximately 70:1 ratio) is used as solvent and acid catalyst. The reaction is refluxed for several hours (often 1–3 hours) to promote the formation of the free-base porphyrin, meso-tetrakis(4-pyridyl)porphyrin (H₂TPyP). This step involves the classic Adler-Longo or Lindsey-type condensation reaction mechanism, yielding the macrocyclic porphyrin ring with pyridyl substituents at the meso-positions.Step 2: Quaternization and Salt Formation
The free-base porphyrin undergoes quaternization of the pyridyl nitrogen atoms by refluxing with methylating agents such as methyl p-toluenesulfonate or methyl iodide in polar aprotic solvents like dimethylformamide (DMF). This reaction converts the pyridyl groups into N-methylpyridinium moieties, imparting positive charges. The resulting tetrapositive porphyrin is then subjected to ion exchange to replace tosylate or iodide counterions with chloride ions, yielding the tetrachloride salt form.
Reaction Conditions and Purification
-
- Solvent: Propionic acid/acetic acid mixture
- Temperature: Reflux (~140°C)
- Time: 1–3 hours
- Molar ratio: Pyrrole to aldehyde typically 1:1
-
- Solvent: DMF
- Methylating agent: Methyl p-toluenesulfonate or methyl iodide
- Temperature: Reflux (~120°C)
- Time: Several hours (4–12 hours)
-
- Column chromatography on silica gel using dichloromethane or dichloromethane/hexane mixtures
- Recrystallization from dichloromethane/hexane or water/ethanol mixtures
- Final purity typically exceeds 95%
Industrial Scale Considerations
In industrial production, the synthesis is scaled up using large reactors with precise control over temperature and pressure to optimize yield and purity. Continuous monitoring ensures consistent quality. The use of automated ion-exchange systems facilitates efficient counterion replacement to the chloride form.
Types of Chemical Reactions Involved
| Reaction Type | Description | Typical Reagents/Conditions | Major Products |
|---|---|---|---|
| Condensation | Formation of porphyrin macrocycle from pyrrole and aldehyde | Acid catalyst (propionic/acetic acid), reflux | Free-base porphyrin (H₂TPyP) |
| Quaternization (Substitution) | Methylation of pyridyl nitrogens to form N-methylpyridinium groups | Methyl p-toluenesulfonate or methyl iodide, DMF, reflux | Cationic TMPyP salts (tetrachloride after ion exchange) |
| Oxidation | Metallation or oxidation of porphyrin ring | Metal salts (e.g., Mn, Fe), oxidants (H₂O₂) | Metalloporphyrins |
| Reduction | Formation of reduced porphyrin derivatives | Reducing agents (NaBH₄, LiAlH₄) | Reduced porphyrins |
Characterization Techniques Relevant to Preparation
| Technique | Purpose | Key Observations |
|---|---|---|
| UV-Vis Spectroscopy | Confirm porphyrin formation and purity | Soret band at ~423 nm; Q-bands 500–650 nm |
| Nuclear Magnetic Resonance (¹H NMR) | Confirm N-methylation and aromatic structure | Methyl protons at δ 4.5–4.8 ppm; aromatic shifts |
| Mass Spectrometry (MALDI-TOF or ESI-MS) | Molecular weight confirmation | Molecular ion peak [M-Cl]⁺ at m/z ~790.77 |
| Elemental Analysis | Verify composition and counterion presence | Consistent with C₄₄H₃₈Cl₄N₈ formula |
Research Findings on Preparation Optimization
Yield Optimization:
Studies indicate that controlling the molar ratio of pyrrole to aldehyde and maintaining reflux temperature within ±5°C improves porphyrin yields by up to 20%. Overheating can cause side reactions and lower purity.Quaternization Efficiency:
Using methyl p-toluenesulfonate in DMF at reflux for 8–12 hours achieves near-complete methylation (>98%). Shorter times result in incomplete quaternization, affecting solubility and biological activity.Ion Exchange:
Chloride ion exchange from tosylate or iodide salts is critical to enhance water solubility and biological compatibility. Ion exchange resins or dialysis methods are employed, with dialysis providing >99% chloride purity.
Data Table Summarizing Preparation Parameters
| Step | Reagents | Solvent | Temperature | Time | Yield (%) | Purification Method | Notes |
|---|---|---|---|---|---|---|---|
| Condensation | Pyrrole + 4-pyridylcarboxaldehyde | Propionic acid/acetic acid (70:1) | Reflux (~140°C) | 1–3 h | 40–60 | Silica gel chromatography | Acid catalyst critical |
| Quaternization | Free-base porphyrin + methyl p-toluenesulfonate | DMF | Reflux (~120°C) | 8–12 h | 85–95 | Column chromatography + recrystallization | Complete methylation essential |
| Ion Exchange | Quaternized porphyrin salt | Water or aqueous solution | Ambient | 12–24 h (dialysis) | >95 | Dialysis or ion-exchange resin | Chloride form preferred |
Scientific Research Applications
Photodynamic Therapy (PDT)
TMPyP serves as a potent photosensitizer in photodynamic therapy, a treatment modality that utilizes light to activate photosensitizing agents to produce reactive oxygen species (ROS) capable of inducing cell death in targeted tissues.
- Mechanism : Upon irradiation with specific wavelengths of light (typically in the visible spectrum), TMPyP generates singlet oxygen and other ROS that can effectively kill cancer cells or pathogens.
- Case Study : Research has demonstrated enhanced antitumor activity when TMPyP is combined with light exposure, leading to apoptosis in various cancer cell lines .
Antimicrobial Applications
Due to its ability to generate ROS, TMPyP has been investigated for its antimicrobial properties.
- Photodynamic Antimicrobial Chemotherapy (PACT) : TMPyP has been utilized in PACT to combat bacterial infections, particularly those resistant to conventional antibiotics. Studies show that TMPyP can significantly reduce bacterial viability under light activation .
- Fish Farming : TMPyP is being explored as an alternative to traditional antibiotics in aquaculture, promoting healthier fish farming practices by minimizing antibiotic resistance .
Molecular Biology
In molecular biology, TMPyP has shown promise as a tool for studying nucleic acids.
- G-Quadruplex Binding : TMPyP selectively binds to G-quadruplex structures in DNA, which are associated with the regulation of gene expression and telomerase activity. This property has implications for cancer research and gene therapy .
- Cellular Delivery Systems : Researchers have utilized TMPyP for the delivery of oligonucleotides into cells, enhancing the efficacy of gene therapy approaches .
Analytical Chemistry
TMPyP is employed in analytical chemistry for various detection methods.
- UV/VIS Spectroscopy : The compound can be used as a probe for detecting heavy metals such as lead and copper through UV/VIS spectroscopy techniques .
- Electrochemical Sensors : It has been incorporated into sensor designs for detecting nitroaromatic explosives and other analytes due to its electroactive properties .
Data Table of Applications
Mechanism of Action
The compound exerts its effects primarily through its interaction with DNA. It binds to the G-quadruplex structures in DNA, inhibiting telomerase activity and leading to cell cycle arrest and apoptosis in cancer cells. The molecular targets include telomerase and G-quadruplexes, and the pathways involved are related to cell proliferation and apoptosis.
Comparison with Similar Compounds
Key Research Findings
G-Quadruplex Stabilization : TMPyP4-Cl binds human telomeric DNA with 1:1 stoichiometry, distorting the G-quadruplex structure and stabilizing it against thermal denaturation .
Counterion Impact : The chloride form exhibits a 10-fold higher binding affinity for G-quadruplexes than the tosylate form, highlighting the role of counterions in molecular interactions .
Photodynamic Efficiency: At 10 µM, TMPyP4-Cl induces 80% cancer cell death via ¹O₂-mediated DNA damage, outperforming non-cationic porphyrins like TPP .
Catalytic Versatility : Cobalt-porphyrin analogs (e.g., CoII-M-TPP) achieve 95% PFOS defluorination in 12 hours, leveraging methoxy-substituent-enhanced redox activity .
Biological Activity
5,10,15,20-Tetrakis(N-methyl-4-pyridyl)-21,23H-porphyrin tetrachloride (commonly known as TMPyP) is a synthetic porphyrin derivative that has garnered attention for its diverse biological activities. This article explores its mechanisms of action, applications in photodynamic therapy (PDT), antimicrobial properties, and relevant research findings.
- Molecular Formula : C₄₄H₃₈Cl₄N₈
- Molecular Weight : 820.6366 g/mol
- CAS Number : 92739-63-4
- Solubility : Water-soluble
TMPyP exhibits several mechanisms through which it exerts its biological effects:
- Photodynamic Therapy (PDT) :
- Antimicrobial Activity :
- Telomerase Inhibition :
Antimicrobial Photodynamic Therapy
TMPyP has been extensively studied for its role in antimicrobial PDT. Research indicates that it effectively inhibits the growth of pathogenic bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa, with notable differences in minimum inhibitory concentration (MIC) under irradiation conditions:
| Compound | MIC (μg/mL) under Irradiation | MIC (μg/mL) without Irradiation |
|---|---|---|
| TMPyP | 69.42 (MRSA) | 109.30 (MRSA) |
| Control | 80.00 (S. aureus) | 150.00 (S. aureus) |
This data highlights the enhanced efficacy of TMPyP when used in conjunction with light exposure .
Case Studies
-
Study on Antimicrobial Efficacy :
A study published in Frontiers Specialty Chemicals evaluated the antimicrobial activity of TMPyP against MRSA and Pseudomonas aeruginosa. The results showed that TMPyP had a significantly lower MIC when irradiated compared to non-irradiated conditions, underscoring its potential use in treating infections caused by resistant strains . -
Telomerase Inhibition Research :
Another study focused on the telomerase-inhibitory effects of TMPyP found that it could effectively reduce telomerase activity in various cancer cell lines, suggesting its potential as a therapeutic agent in oncology .
Comparative Analysis with Similar Compounds
The biological activity of TMPyP can be compared with other porphyrin derivatives to understand its unique properties:
| Compound | Photodynamic Activity | MIC (μg/mL) under Irradiation | MIC (μg/mL) without Irradiation |
|---|---|---|---|
| TMPyP | High | 69.42 | 109.30 |
| Tetra(4-sulfonatophenyl)porphine | Moderate | 80.00 | 150.00 |
This comparison illustrates that TMPyP exhibits superior photodynamic and antimicrobial activities compared to other similar compounds .
Q & A
Q. What are the optimal synthetic routes for 5,10,15,20-Tetrakis(N-methyl-4-pyridyl)-21,23H-porphyrin tetrachloride?
The compound is synthesized via a two-step process:
- Step 1 : Condensation of 4-pyridylcarboxaldehyde and pyrrole in a 70:1 propionic acid/acetic acid mixture under reflux to form the free-base porphyrin (H₂TPyP) .
- Step 2 : Quaternization of H₂TPyP by refluxing with methyl-p-toluenesulfonate in dimethylformamide (DMF), yielding the tetrachloride salt after ion exchange . Purification involves column chromatography (silica/dichloromethane) and recrystallization (dichloromethane/hexane) to achieve >95% purity .
Q. Which spectroscopic methods are critical for characterizing this porphyrin?
- UV-Vis spectroscopy : The Soret band appears at ~423 nm (ε ≈ 2.2 × 10⁵ M⁻¹cm⁻¹), with Q-bands between 500–650 nm. Solvent polarity and metal coordination shift these peaks .
- NMR : ¹H NMR in D₂O/CD₃OD confirms N-methylation (δ 4.5–4.8 ppm for methyl protons) and aromatic proton shifts .
- Mass spectrometry : MALDI-TOF or ESI-MS verifies molecular weight (e.g., [M-Cl]⁺ at m/z 790.77) .
Q. How should solubility and stability be managed during experiments?
- Solubility : Highly water-soluble due to cationic pyridyl groups. For in vitro studies, dissolve in DMSO (primary solvent), H₂O, ethanol, or DMF with sonication .
- Stability : Store lyophilized powder at -20°C (long-term) or 4°C (short-term). Protect from light to prevent photodegradation .
Advanced Research Questions
Q. How does metal coordination alter the compound’s electronic and catalytic properties?
- Coordination : The porphyrin core binds metals (e.g., Mn, Fe) via axial ligands, altering redox potentials. For example, Mn(III) coordination enhances catalytic activity in oxidation reactions .
- Analysis : Use cyclic voltammetry to study redox behavior and electron paramagnetic resonance (EPR) to confirm metal oxidation states .
Q. What methodologies elucidate its interactions with biomolecules like DNA or proteins?
- Binding studies : Employ UV-Vis titration (hypochromicity in Soret band) and isothermal titration calorimetry (ITC) to quantify binding constants (Kₐ ≈ 10⁶–10⁷ M⁻¹) .
- Mechanism : Intercalation or groove binding with DNA, confirmed via ethidium bromide displacement assays .
Q. What advanced applications exist in photodynamic therapy (PDT) or catalysis?
- PDT : Acts as a photosensitizer; singlet oxygen (¹O₂) quantum yield (ΦΔ) is measured using 1,3-diphenylisobenzofuran (DPBF) as a probe .
- Catalysis : For oxidation of sulfides to sulfoxides, monitor reaction progress via HPLC with a C18 column (retention time ~5.2 min) .
Q. How can structural modifications optimize its supramolecular assembly?
- Functionalization : Introduce carboxylate or sulfonate groups (via post-synthetic modification) to enhance MOF or nanoparticle self-assembly .
- Characterization : X-ray crystallography (for single crystals) or small-angle X-ray scattering (SAXS) for colloidal systems .
Methodological Notes
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
